1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol
Overview
Description
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol is a unique organic compound that features both a dioxolane and a thiazole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative and an α-haloketone . The final step involves the coupling of the dioxolane and thiazole intermediates under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxolane ring may enhance the compound’s stability and bioavailability, while the thiazole ring can interact with biological macromolecules .
Comparison with Similar Compounds
- 1-(1,3-Dioxolan-2-yl)-2-propanone
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- (2-Methyl-(1,3)dioxolan-2-yl)-acetic acid 3,7-dimethyl-octa-2,6-dienyl ester
Uniqueness: 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol is unique due to the presence of both dioxolane and thiazole rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with dioxolane precursors. The general reaction pathway can be summarized as follows:
- Formation of Dioxolane : The initial step involves creating a dioxolane ring from appropriate aldehyde and alcohol precursors.
- Thiazole Attachment : The thiazole moiety is then introduced through nucleophilic substitution or condensation reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on thiourea derivatives demonstrated that certain structural analogs showed cytotoxic effects against various cancer cell lines (HepG2, HCT116, MCF-7) with IC50 values significantly lower than those of reference drugs like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
This compound | HCT116 | 4.36 | 8.29 |
Thiourea Derivative A | HepG2 | 2.38 | 7.46 |
Thiourea Derivative B | MCF7 | 4.52 | 4.56 |
The anticancer mechanisms of these compounds often involve:
- Inhibition of Tyrosine Kinases : Many thiazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways by modulating proteins such as Bax and Bcl-2 .
Antifungal and Herbicidal Properties
In addition to anticancer activity, compounds with similar structures have been explored for their antifungal and herbicidal properties. For example, combinations containing thiazole derivatives have been noted for their effectiveness against various fungal pathogens and weeds .
Case Studies
A notable case study involved the evaluation of a series of thiazole-based compounds for their herbicidal activity. The results indicated that certain derivatives exhibited potent herbicidal effects while maintaining low toxicity to non-target organisms .
Table 2: Herbicidal Activity of Thiazole Derivatives
Compound Name | Target Organism | Activity Level |
---|---|---|
Thiazole Derivative C | Weeds | High |
Thiazole Derivative D | Fungal Pathogen | Moderate |
Properties
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(10)6-4-9-7(13-6)8-11-2-3-12-8/h4-5,8,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVWXEREDOFYIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C2OCCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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